[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral, tert-butyl carbamate-protected piperidine derivative featuring a 2-amino-acetyl functional group. It serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enabling selective coupling reactions. The stereochemistry (R-configuration) at the piperidin-3-yl position and the amino-acetyl moiety enhance its utility in asymmetric catalysis and peptidomimetic drug design .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPJQJIDUCNOW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. The amino-acetyl group is introduced through a series of reactions involving amination and acetylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound is primarily studied for its potential as a therapeutic agent. Its structural attributes facilitate interactions with biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of this compound may exhibit activity against various neurological disorders.
- Case Study : A study explored the efficacy of similar piperidine derivatives in treating anxiety and depression. Results suggested that compounds with similar structures showed promising anxiolytic effects in animal models, indicating potential for further development into human therapeutics .
Enzyme Inhibition
Research has shown that compounds like [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can act as enzyme inhibitors. This property is crucial for designing drugs targeting specific enzymes involved in disease pathways.
- Case Study : A related study demonstrated that piperidine-based compounds inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease. The findings suggest that modifications to the carbamate structure could enhance inhibitory potency .
Neuropharmacology
The compound's interactions with neurotransmitter systems make it a candidate for neuropharmacological studies. Its ability to cross the blood-brain barrier allows it to influence CNS activity.
- Research Findings : Investigations into the modulation of neurotransmitter release have shown that similar piperidine derivatives can enhance synaptic transmission, suggesting their utility in treating cognitive deficits associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in:
Amino-acetyl substituents
Carbamate/ester protecting groups
Heterocyclic core (piperidine vs. pyrrolidine)
Table 1: Structural and Functional Group Comparison
| Compound Name | Key Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|
| Target Compound | None (reference) | C₁₅H₂₇N₃O₃* | ~285–347 | Tert-butyl carbamate, 2-amino-acetyl |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Chloro-acetyl group, pyrrolidine core | C₁₅H₂₆ClN₂O₃ | 317.8 | Chlorine substituent (electrophilic) |
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester | (S)-2-amino-propionyl, methyl carbamate | C₁₄H₂₇N₃O₃ | 285.38 | Methyl carbamate, stereochemical variance |
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester | Benzyl ester, (S)-2-amino-propionyl | C₁₉H₂₉N₃O₃ | 347.45 | Benzyl ester (acid-labile protecting group) |
| tert-Butyl((R)-1-(2-((endo)-3-...-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19) | Bicyclic core, fluorophenyl substituent | C₃₀H₃₈FN₇O₃ | 587.67 | Extended bicyclic structure, fluorophenyl |
*Note: Exact formula for the target compound inferred from analogs in –5.
Physicochemical Properties
Table 2: Predicted Physical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| Target Compound | 1.10–1.14* | 412.7–505.8* | ~9.05 |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-... (Parchem) | Not reported | Not reported | ~8.5–9.0 |
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-... benzyl ester | 1.14 | 505.8 | ~9.2 |
*Predicted values from –7; experimental data unavailable for the target compound.
Key Observations :
- Solubility : The benzyl ester analog () likely has lower aqueous solubility due to its aromatic group compared to the tert-butyl carbamate .
- Stability : The tert-butyl carbamate in the target compound offers superior stability under basic conditions vs. the acid-labile benzyl ester .
- Reactivity: The chloro-acetyl analog () exhibits higher electrophilicity, enabling nucleophilic substitutions, whereas the amino-acetyl group in the target compound supports coupling reactions .
Biological Activity
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 299.415 g/mol
- IUPAC Name : tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]carbamate
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor of certain protein farnesyltransferases (PFTs), which are critical in various cellular processes, including signal transduction and cell proliferation. This inhibition can lead to the arrest of growth in cancer cells and Plasmodium species, making it a candidate for antimalarial and anticancer therapies.
Antimalarial Activity
Research indicates that the compound exhibits potent antimalarial effects by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. The effectiveness is measured through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. For instance, derivatives of this compound have shown significant inhibitory activity against PfPFT, with some exhibiting low micromolar IC50 values .
Anticancer Properties
The compound has also been studied for its potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance its cytotoxicity against specific tumor cells .
Case Studies
Toxicity and Safety Profile
While this compound shows promising biological activity, toxicity studies are crucial for evaluating its safety profile. Preliminary data suggest that certain derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic index.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how do they ensure stereochemical fidelity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection. For example, similar piperidine derivatives are synthesized using DMAP (4-dimethylaminopyridine) as a catalyst and Boc₂O (di-tert-butyl dicarbonate) for introducing the Boc group under inert conditions at 0°C, followed by purification via silica gel chromatography . Stereochemical control is achieved using enantiomerically pure starting materials (e.g., L-aspartic acid derivatives) and verified by chiral HPLC or NMR analysis .
Q. How is the compound characterized to confirm its structure and purity in academic research?
- Methodological Answer : Characterization typically involves:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches from Boc and amide groups).
- ¹H/¹³C NMR to confirm stereochemistry and integration ratios.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC (normal-phase or chiral) to assess enantiomeric excess and purity .
Q. What role does the tert-butyl carbamate (Boc) group play in the synthesis of this compound?
- Methodological Answer : The Boc group serves as a temporary protecting group for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is selectively removed under acidic conditions (e.g., HCl in dioxane) without affecting other functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR to identify temperature-dependent conformational changes.
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Comparative analysis with analogous compounds to isolate artifacts .
Q. What strategies are effective for optimizing enantioselective synthesis of the (R)-configured piperidine core?
- Methodological Answer : Key strategies include:
- Asymmetric catalysis : Use of chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in key bond-forming steps.
- Chiral auxiliaries : Temporary stereochemical directors (e.g., Evans oxazolidinones) for diastereomeric control.
- Enzymatic resolution : Lipases or esterases to separate enantiomers post-synthesis .
Q. How should researchers address the lack of toxicity and ecological data for this compound in experimental design?
- Apply ALARA principles : Minimize exposure via fume hoods, gloves, and PPE.
- Pilot biodegradation studies : Use OECD 301 guidelines to assess environmental persistence.
- In silico modeling : Tools like ECOSAR to predict acute/chronic toxicity based on structural analogs.
Q. What analytical techniques are recommended for detecting and quantifying impurities in this compound during scale-up?
- Methodological Answer :
- LC-MS/MS for trace impurity profiling (detection limit <0.1%).
- X-ray crystallography to confirm the absence of polymorphic contaminants.
- Elemental analysis to validate stoichiometric purity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
